![molecular formula C12H15N3O2 B1399722 4-(Boc-amino)-5-azaindole CAS No. 1363381-64-9](/img/structure/B1399722.png)
4-(Boc-amino)-5-azaindole
Overview
Description
The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines in organic synthesis . The compound “4-(Boc-amino)-5-azaindole” would likely be an azaindole molecule with a Boc-protected amino group at the 4-position.
Synthesis Analysis
The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Scientific Research Applications
Synthesis Methods and Chemical Properties
Ruthenium-Catalyzed Synthesis : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to 5-azaindole chemistry, is used for the preparation of peptidomimetics or biologically active compounds. A ruthenium-catalyzed protocol has been developed for a protected version of this triazole amino acid, relevant to 4-(Boc-amino)-5-azaindole synthesis (Ferrini et al., 2015).
One-Pot Synthesis : 1,2-Disubstituted 4-, 5-, 6-, and 7-azaindoles, related to this compound, can be synthesized from amino-o-halopyridines through a palladium-catalyzed process, showcasing advancements in azaindole chemistry (Purificação et al., 2017).
Microwave-Assisted Synthesis : The synthesis of 4-, 5-, 6-, and 7-azaindoles under microwave conditions, which includes derivatives such as this compound, uses the Hegedus-Mori-Heck reaction. This is a general approach for azaindole synthesis (Lachance et al., 2005).
General and Efficient Synthesis : A DBU-mediated cyclization of ortho-(Boc-amino)alkynyl pyridines effectively generates azaindoles and diazaindoles, a method relevant for synthesizing this compound derivatives (Harcken et al., 2005).
Applications in Biological Research and Drug Discovery
Antimycobacterial Agents : 1,4-Azaindoles, chemically related to this compound, have been optimized as antimycobacterial agents, demonstrating efficacy in a rat chronic TB infection model. This indicates a potential application in drug discovery (Shirude et al., 2014).
Photophysical Properties for Biological Studies : The chromophoric moieties of azaindoles, including 7-azaindole, are investigated for their potential as fluorescent probes in protein and peptide studies, indicating a use for this compound derivatives in such research (Gai, 1991).
Alk5 Inhibitors in Medicinal Chemistry : A series of 4-amino-7-azaindoles, structurally related to this compound, have been discovered as potent Alk5 inhibitors, showcasing their potential in pharmaceutical research (Wang et al., 2016).
Mechanism of Action
Target of Action
Boc-protected amines are generally used in organic synthesis as a protective group for amines . They are stable towards most nucleophiles and bases .
Mode of Action
The Boc group in 4-(Boc-amino)-5-azaindole acts as a protective group for the amine. The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
Boc-protected amines are generally involved in various organic synthesis reactions .
Pharmacokinetics
The boc group is known to be stable under various conditions, which may influence the bioavailability of the compound .
Result of Action
The result of the action of this compound is the protection of the amine group, which can facilitate further reactions in organic synthesis . The Boc group can be cleaved under anhydrous acidic conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions .
Future Directions
properties
IUPAC Name |
tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMJJVVZDLJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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